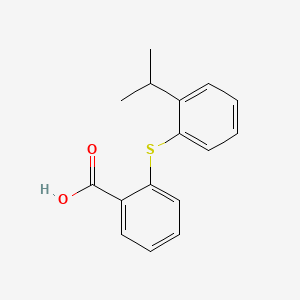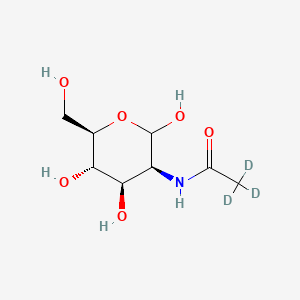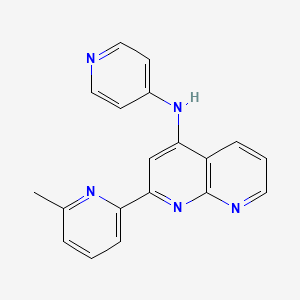
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyclization of pyrazoloquinolines in the presence of tetrahydrofuran solvent medium .
化学反応の分析
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and hydrogen . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Diels–Alder reaction can lead to the formation of carboxylic acid intermediates .
科学的研究の応用
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anti-fibrosis activity . It has also been explored as a kinase inhibitor, specifically targeting protein kinase C and receptor protein serine/threonine kinase . Additionally, it has shown potential as an inhibitor of the main protease structure of SARS-CoV-2, making it a candidate for COVID-19 therapeutic development .
作用機序
The mechanism of action of 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its role as a kinase inhibitor. It interferes with the activity of protein kinase C and receptor protein serine/threonine kinase, which are involved in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways and exert its therapeutic effects.
類似化合物との比較
Similar compounds to 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine include other pyridinylpyrimidines and quinazolinamines . These compounds share a similar skeleton and exhibit comparable biological activities. this compound is unique in its specific substitution pattern and its potential as a kinase inhibitor targeting multiple pathways.
特性
分子式 |
C19H15N5 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C19H15N5/c1-13-4-2-6-16(22-13)18-12-17(23-14-7-10-20-11-8-14)15-5-3-9-21-19(15)24-18/h2-12H,1H3,(H,20,21,23,24) |
InChIキー |
BDVCEGHVGOQOKA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


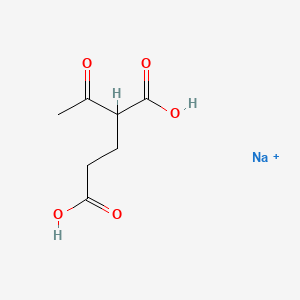
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
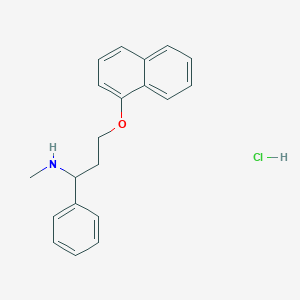
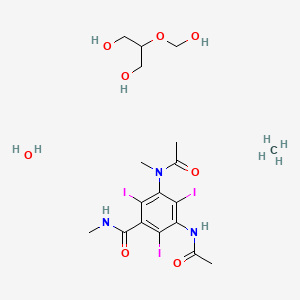
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
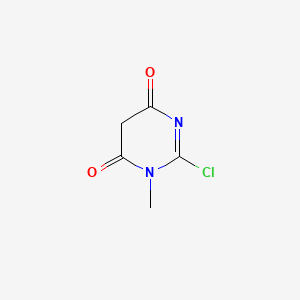
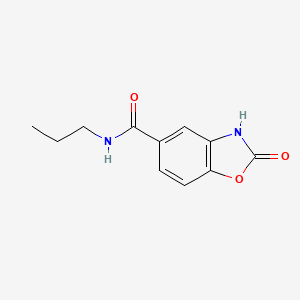
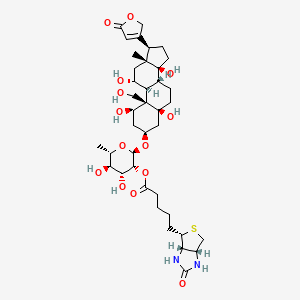
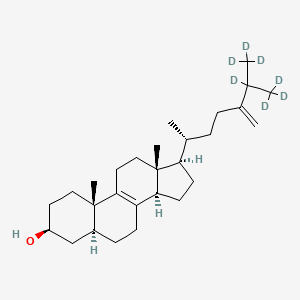
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
